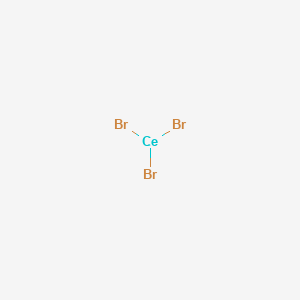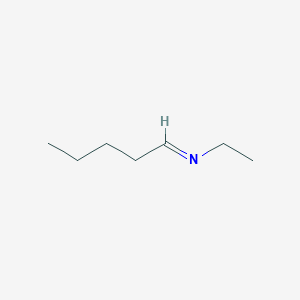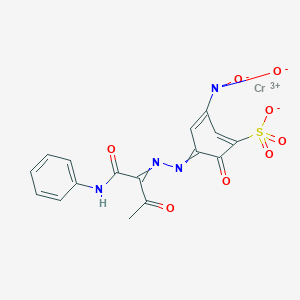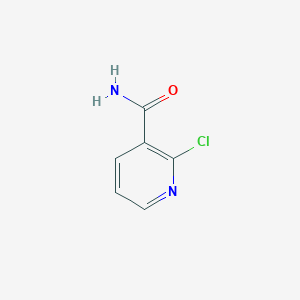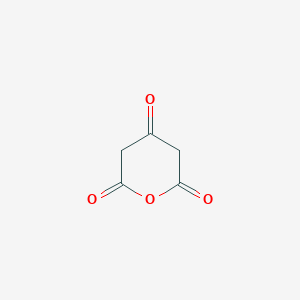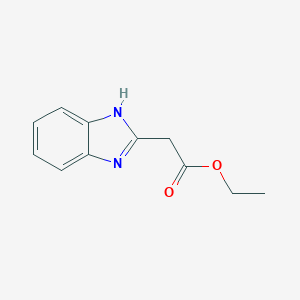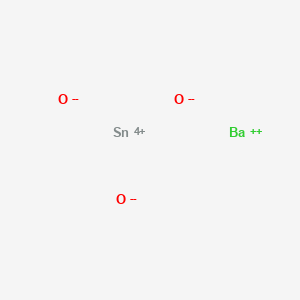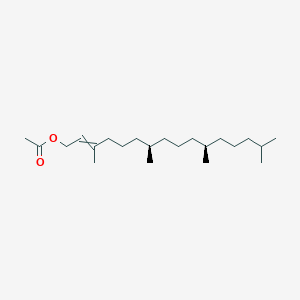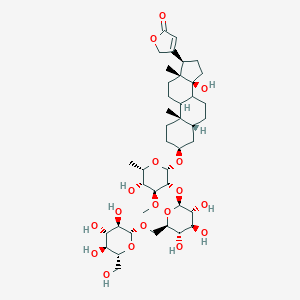
Zinc glycinate
Overview
Description
Zinc glycinate is a chelated form of zinc, an essential trace element for human health. It is a mineral salt of glycine, an amino acid, and is one of the most bioavailable forms of zinc supplementation. This compound has a variety of uses, from nutritional and dietary supplements to pharmaceuticals, and has been shown to have numerous biochemical and physiological effects.
Scientific Research Applications
Improved Productive and Reproductive Performance in Animals : Zinc glycinate supplementation showed improvements in feed conversion ratio, egg weight, fertility, and hatchability in broiler breeders. It also increased zinc concentrations in the liver and muscle, and enhanced mRNA abundances of metallothionein and copper-zinc superoxide dismutase, indicating improved antioxidant status (Zhang et al., 2017).
Higher Bioavailability Compared to Other Zinc Sources : Studies have shown that this compound has a higher bioavailability compared to zinc sulphate, especially in the presence of dietary phytate, indicating its potential for more effective supplementation in animal diets (Schlegel & Windisch, 2006).
Effective in Alleviating Zinc Deficiency Symptoms : this compound was effective in changing zinc status better than zinc gluconate without impacting copper status, suggesting its efficacy in addressing zinc deficiency in young adult women (DiSilvestro et al., 2015).
Potential Alternative to Pharmaceutical Zinc Oxide in Animal Feeds : this compound could be an alternative to pharmaceutical zinc oxide in animal feeds, enhancing intestinal zinc absorption, reducing intestinal inflammation and oxidative stress, and positively altering jejunal mucosa-associated microbiota in pigs (Jang et al., 2023).
Application in Nanomaterials and Drug Delivery : Zinc oxide nanoparticles, potentially combined with this compound, have shown promising applications in biomedical fields, including drug delivery, due to their biocompatibility and low toxicity (Mishra et al., 2017).
Enhancement of Antioxidant Enzyme Activities : Supplementation with this compound in lambs showed improved average daily gain, feed intake, and increased activity of antioxidant enzymes, indicating its role in enhancing animal health and performance (Alimohamady et al., 2018).
Structural and Chemical Analysis : Research on the structural and chemical properties of this compound has provided insights into its formation and characteristics, aiding in the development of more effective supplementation strategies (Yin et al., 2017).
Improved Zinc Metabolism and Gene Expression of Zinc Transporters : this compound has been shown to affect zinc metabolism and the gene expression of zinc transporters in intestinal segments in rats, demonstrating its influence on zinc absorption and utilization (Huang et al., 2016).
Safety and Hazards
Future Directions
Zinc, including Zinc Glycinate, is of extraordinary and diverse importance in human biology and nutrition . Future research is expected to focus on achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc . Specific systems meriting special focus include the gastrointestinal, immune, and central nervous systems .
Mechanism of Action
Target of Action
Zinc glycinate primarily targets cellular processes that involve zinc, a vital trace element for all living organisms . It plays a crucial role in cell division, protein synthesis, and the immune system . Zinc is also involved in the functioning of over 300 different enzymes .
Mode of Action
this compound interacts with its targets by competing with iron and copper ions for binding to cell membranes . It increases the activation of antioxidant proteins, molecules, and enzymes such as glutathione catalase . Zinc also modulates responses in receptors for various neurotransmitters, both excitatory and inhibitory, including N-methyl-D-aspartate (NMDA) and Gamma amino butyric acid (GABA) receptors .
Biochemical Pathways
this compound affects several biochemical pathways. It plays a dynamic role as an insulin mimetic and a cellular second messenger that controls many processes associated with insulin signaling and other downstream pathways that are amendable to glycemic control . Zinc also plays an important role in β-cell function, insulin action, and glucose homeostasis .
Pharmacokinetics
It is known that this compound can cause a decrease in the absorption of certain drugs, resulting in a reduced serum concentration and potentially a decrease in efficacy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, low stomach acid, high phytate diet, high oxalate diet, and ingestion of other minerals at the same time can affect zinc absorption . Furthermore, anthropogenic emissions can alter the environmental cycling of zinc, potentially influencing its bioavailability .
Biochemical Analysis
Biochemical Properties
Zinc Glycinate plays a crucial role in numerous biochemical reactions. It acts as a cofactor for more than 240 endogenous enzymes involved in the metabolism of proteins, lipids, carbohydrates, and nucleic acids . It interacts with these biomolecules, facilitating various biochemical reactions and contributing to the overall metabolic processes within the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in yellow feather broilers, this compound supplementation improved growth performance and serum indexes as well as intestinal morphology .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It also regulates Metallothionein (MT) gene expression more effectively at the transcriptional level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has shown stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in lambs, supplementation of this compound improved growth performance, blood antioxidants, and thyroid hormone levels
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels .
properties
IUPAC Name |
zinc;2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXSXMSTSYWNMH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162193 | |
| Record name | Zinc glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14281-83-5, 7214-08-6 | |
| Record name | Zinc glycinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14281-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc glycinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(glycinato-N,O)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | zinc glycyniate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/681VJX72FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does zinc glycinate exert its effects within the body?
A1: this compound, like other zinc sources, is believed to exert its effects through its role as a cofactor for numerous enzymes involved in various metabolic processes. These processes include growth and development, immune function, wound healing, and DNA synthesis. []
Q2: Does supplementing with this compound lead to changes in the expression of specific genes or proteins?
A2: Research suggests that this compound supplementation can modulate the expression of zinc transporters, such as ZIP4 and ZnT5, in the jejunum of pigs. This modulation can impact zinc absorption and potentially contribute to its beneficial effects on intestinal health. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound exists in different forms. this compound monohydrate, for example, has a molecular formula of Zn(C2H4NO2)2·H2O and a molecular weight of 231.51 g/mol. The anhydrous form, Zn(C2H4NO2)2, has a molecular weight of 213.51 g/mol. [, ]
Q4: What spectroscopic data are available to characterize this compound?
A4: Infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, thermogravimetric analysis (TGA), and X-ray powder diffraction (XRD) have all been used to characterize this compound. IR spectroscopy, for example, reveals the presence of characteristic peaks associated with the amino and carboxyl groups of glycine and their coordination to the zinc ion. [, ]
Q5: Does this compound exhibit any catalytic properties?
A5: The provided research does not focus on the catalytic properties of this compound. Its primary application appears to be as a nutritional supplement due to its zinc content.
Q6: Have there been any computational studies on this compound?
A6: Yes, density functional theory (DFT) calculations have been employed to investigate the elastic and hydrostatic behavior of this compound hydrate. These calculations have provided insights into its mechanical properties, which are relevant to its tableting process in pharmaceutical applications. []
Q7: How do structural modifications to the this compound complex affect its biological activity?
A7: The provided research focuses primarily on comparing this compound to other sources of zinc, such as zinc sulfate and zinc oxide. There is limited information on how modifications to the this compound structure itself affect its biological activity.
Q8: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?
A8: While the provided research does not delve into specific formulation strategies for this compound, it is commercially available in various forms, including capsules and powders, suggesting successful formulation approaches have been developed. [] Further research could explore advanced formulation techniques to further enhance its bioavailability and therapeutic potential.
Q9: How is this compound absorbed, distributed, metabolized, and excreted in the body?
A9: Research in rats indicates that this compound demonstrates superior bioavailability compared to zinc sulfate, particularly in the presence of dietary phytate, a known inhibitor of zinc absorption. [] This improved bioavailability is primarily attributed to its higher absorption rate in the small intestine. While specific metabolic pathways were not explored in the provided studies, zinc, in general, is primarily excreted through feces and to a lesser extent in urine. []
Q10: What are the findings from in vitro and in vivo studies regarding the efficacy of this compound?
A10: In vitro studies using porcine alveolar macrophages (PAMs) demonstrate that this compound exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) when challenged with lipopolysaccharide (LPS). [] In vivo studies in pigs show that this compound supplementation can improve growth performance, reduce diarrhea, and modulate intestinal health parameters, particularly in pigs challenged with F18+ Escherichia coli. [, , ]
Q11: Are there any known biomarkers that can be used to predict the efficacy or monitor the response to this compound treatment?
A11: Plasma zinc concentration and the activity of the zinc-dependent enzyme alkaline phosphatase (ALP) are commonly used biomarkers of zinc status. Studies have shown that these markers respond to this compound supplementation, suggesting their potential utility in monitoring zinc status. [] Further research could explore additional biomarkers to assess this compound's specific effects on different physiological processes.
Q12: What analytical methods are used to quantify this compound in various matrices?
A12: Atomic Absorption Spectrometry (AAS) is commonly employed to determine zinc content in various samples, including biological tissues and food products. [, ] Other analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) could also be used to quantify zinc levels.
Q13: What validation parameters are essential for ensuring the reliability of analytical methods used to quantify this compound?
A13: Standard validation parameters for analytical methods, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ), are crucial to ensure the accuracy and reliability of this compound quantification.
Q14: What quality control measures are important during the manufacturing and distribution of this compound to maintain its safety and efficacy?
A14: Implementing robust quality control measures throughout the manufacturing process, including raw material sourcing, manufacturing practices, and final product testing, is crucial to ensure the consistent quality, safety, and efficacy of this compound.
Q15: Does this compound affect the activity of drug-metabolizing enzymes?
A15: The research provided does not address the impact of this compound on drug-metabolizing enzymes. Further research is necessary to determine if this compound influences the activity or expression of these enzymes, which could have implications for drug interactions.
Q16: Is this compound compatible with biological systems, and what is its biodegradability potential?
A16: Zinc is an essential trace element naturally present in the body, and glycine is an amino acid. Therefore, this compound is generally considered biocompatible. [] While specific studies on its biodegradability are not discussed in the research, its organic components suggest it is likely susceptible to degradation within biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



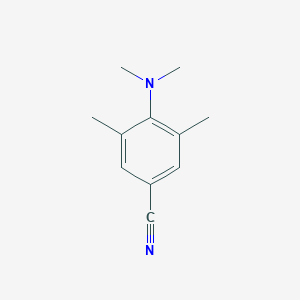
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
